Product packaging for 1-(2-methoxybenzyl)-1H-benzo[d]imidazole(Cat. No.:CAS No. 489462-19-3)

1-(2-methoxybenzyl)-1H-benzo[d]imidazole

Cat. No.: B2618194
CAS No.: 489462-19-3
M. Wt: 238.29
InChI Key: SURJZSYMHDZARJ-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in pharmacology, known for conferring a wide range of biological activities. Scientific studies have identified this specific compound as a potent inhibitor of the transcription factor NF-κB, a key regulator of inflammation and immune responses, with reported IC50 values in the low micromolar range (2.4 µM) in cellular assays . This mechanism makes it a valuable tool compound for researchers investigating inflammatory pathways and related diseases. The compound serves as a key synthetic intermediate for the development of more complex molecules. The structural motif of the 2-benzylbenzimidazole, particularly with hydrogen-bond accepting substituents like the methoxy group on the phenyl ring, has been established as an important pharmacophore for biological activity . Researchers utilize this compound in the synthesis and evaluation of novel therapeutic agents, leveraging its well-defined chemical structure for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle the compound adhering to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B2618194 1-(2-methoxybenzyl)-1H-benzo[d]imidazole CAS No. 489462-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-15-9-5-2-6-12(15)10-17-11-16-13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURJZSYMHDZARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methoxybenzyl 1h Benzo D Imidazole and Its Analogues

Classical Synthetic Routes and Reaction Mechanisms

The traditional and most direct method for the synthesis of 1-substituted benzimidazoles like 1-(2-methoxybenzyl)-1H-benzo[d]imidazole involves the N-alkylation of a pre-formed benzimidazole (B57391) ring. This approach typically utilizes benzimidazole as the starting material, which is then reacted with an appropriate alkylating agent, in this case, a 2-methoxybenzyl halide (e.g., chloride or bromide).

The reaction is generally carried out in the presence of a base in a polar solvent. The base, such as potassium carbonate or sodium hydride, deprotonates the acidic N-H proton of the benzimidazole ring to form a benzimidazolide (B1237168) anion. researchgate.net This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-methoxybenzyl halide in a classic SN2 reaction, displacing the halide and forming the desired N-C bond. researchgate.netlookchem.com

Reaction Scheme:

Classical Synthesis of this compound

An alternative classical approach involves the condensation of N-(2-methoxybenzyl)-o-phenylenediamine with formic acid or a derivative. However, the preparation of the substituted o-phenylenediamine (B120857) precursor can be more complex than the direct N-alkylation of benzimidazole.

It is important to note that the direct condensation of o-phenylenediamine with 2-methoxybenzaldehyde (B41997) typically yields the 2-substituted isomer, 2-(2-methoxybenzyl)-1H-benzo[d]imidazole, rather than the target 1-substituted compound. evitachem.com

Innovations in Synthetic Chemistry for Benzimidazole Derivatives

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of benzimidazole derivatives, including N-substituted analogues.

Catalytic Approaches in Synthesis

A wide array of catalysts have been employed to improve the synthesis of benzimidazoles. These include:

Lewis Acids: Catalysts such as zinc acetate (B1210297) and zinc triflate have been shown to be effective in promoting the condensation of o-phenylenediamines with aldehydes under mild, often room temperature, conditions. sphinxsai.com

Solid Acid Catalysts: Heterogeneous catalysts like ZrO2–Al2O3 and sulfonated polystyrene resins (e.g., Amberlyst-15) offer advantages such as easy separation from the reaction mixture and reusability. omicsonline.orgnih.gov

Nanomaterial Catalysts: Nanoparticles, including cobalt nanocomposites and TiO2, have demonstrated high catalytic activity in benzimidazole synthesis, often under solvent-free conditions. nih.gov

Transition Metal Catalysts: Copper and palladium catalysts are particularly useful for C-N bond formation reactions, enabling the synthesis of N-substituted benzimidazoles through cross-coupling reactions. nih.govresearchgate.net For instance, copper-catalyzed intramolecular arylation of formamidines provides a route to 2-unsubstituted N-substituted benzimidazoles. researchgate.net

The following table summarizes various catalytic systems used in the synthesis of benzimidazole derivatives.

Catalyst SystemReactantsConditionsKey Advantages
Zinc acetateo-phenylenediamine, aldehydeRoom temperatureMild conditions, inexpensive catalyst
ZrO2–Al2O3o-phenylenediamine, aldehydeThermalRecyclable catalyst
Cobalt nanocompositeo-phenylenediamine, aldehydeOne-potBroad substrate scope, high yields, recyclable
Copper(I) iodideN-substituted o-phenylenediamines, terminal alkynes, sulfonyl azides80 °C, MeCNThree-component coupling, synthesis of 1,2-disubstituted benzimidazoles
Palladium catalyst1,2-dihaloaromatics, monosubstituted ureas110 °C, t-BuOHRegioselective synthesis of benzimidazolones

Green Chemistry Principles in Compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for benzimidazoles. Key strategies include:

Use of Greener Solvents: Water and deep eutectic solvents (DES) have been successfully employed as reaction media, replacing traditional volatile organic compounds. sphinxsai.comnih.gov For example, a selective and sustainable method for the synthesis of 1,2-disubstituted or 2-substituted benzimidazoles has been developed using a deep eutectic solvent composed of choline (B1196258) chloride and o-phenylenediamine, which acts as both the solvent and a reactant. nih.gov

Solvent-Free Conditions: Many modern synthetic protocols for benzimidazoles are conducted under solvent-free conditions, often facilitated by grinding or microwave irradiation, which reduces waste and simplifies product isolation. nih.govmdpi.com

Catalyst Reusability: The use of heterogeneous and recyclable catalysts, as mentioned in the previous section, is a cornerstone of green benzimidazole synthesis. omicsonline.orgnih.gov

Microwave-Assisted and Flow Chemistry Methodologies

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated the synthesis of benzimidazole derivatives. jocpr.com Reactions that would typically require several hours of conventional heating can often be completed in a matter of minutes under microwave conditions, frequently leading to higher yields and purer products. mdpi.compreprints.org For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in high yields within 5 minutes using microwave irradiation with a catalytic amount of Er(OTf)3 under solvent-free conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. omicsonline.org The synthesis of benzimidazoles has been successfully adapted to flow chemistry systems, often utilizing packed-bed reactors with heterogeneous catalysts. omicsonline.orgacs.org This approach allows for rapid optimization of reaction parameters and can lead to significant process intensification, making it attractive for industrial-scale production. omicsonline.org A continuous flow process using a sulfonated polystyrene resin as a heterogeneous acid catalyst has been reported to produce benzimidazole derivatives in 90–97% yield with residence times of less than 10 minutes. omicsonline.org

Strategies for Functionalization and Derivatization of the Benzimidazole Core

The benzimidazole scaffold is a versatile platform for further chemical modification, allowing for the introduction of various functional groups to modulate its properties. nih.gov

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the benzimidazole ring is crucial for the synthesis of specific isomers and for establishing structure-activity relationships.

N-Alkylation: As discussed in the classical synthesis section, N-alkylation is a primary method for introducing substituents at the nitrogen atoms. The regioselectivity of N-alkylation of unsymmetrically substituted benzimidazoles can be influenced by steric and electronic factors of the substituents on the benzimidazole ring and the alkylating agent, as well as the reaction conditions (e.g., choice of base and solvent). otago.ac.nz While direct alkylation often leads to a mixture of N1 and N3 isomers in unsymmetrical benzimidazoles, specific reaction conditions can favor the formation of one isomer over the other. nih.gov For instance, a highly regioselective N-methylation protocol has been developed to furnish the sterically more hindered isomer, which is typically the minor product. nih.gov

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of the benzimidazole core, avoiding the need for pre-functionalized substrates. Palladium-catalyzed C-H activation has been successfully employed for the ortho-arylation of 2-aryl-benzimidazoles, demonstrating high regioselectivity. nih.gov This allows for the introduction of substituents at specific carbon positions of the benzene (B151609) part of the ring. The C2-position of the imidazole (B134444) ring is also a common site for functionalization. While N-allylation is a common reaction, methods have been developed for the C2-allylation of benzimidazoles using a copper-hydride catalyzed approach with 1,3-dienes as nucleophile precursors. mit.edu

The following table provides an overview of regioselective functionalization techniques.

Functionalization TechniquePosition(s) TargetedReagents/CatalystsKey Features
N-AlkylationN1/N3Alkyl halides, Base (e.g., K2CO3)Direct introduction of substituents on nitrogen; regioselectivity can be controlled.
Palladium-catalyzed C-H ArylationOrtho-position of a 2-aryl substituentPalladium catalyst, Iodobenzene analoguesHigh regioselectivity for C-C bond formation.
Copper-catalyzed C2-AllylationC2Copper-hydride catalyst, 1,3-dienesReversal of inherent N-allylation selectivity to achieve C2 functionalization.

Synthesis of Structural Analogues for Mechanistic Probes

The synthesis of structural analogues of this compound is crucial for elucidating reaction mechanisms and understanding structure-activity relationships (SAR) for biological targets. By systematically modifying the core structure, researchers can design molecular probes that provide insights into the chemical and biological processes involving the parent compound. These analogues are often designed to explore the electronic and steric requirements of a particular interaction, be it with a biological receptor or a catalyst in a chemical reaction.

The synthetic strategies employed to create these mechanistic probes typically involve variations of established benzimidazole synthesis routes. A common and versatile method is the condensation of a substituted o-phenylenediamine with a corresponding substituted benzaldehyde (B42025) or its derivatives. This approach allows for the introduction of a wide array of functional groups on both the benzimidazole core and the benzyl (B1604629) substituent.

For instance, to investigate the role of the methoxy (B1213986) group on the benzyl ring, a series of analogues can be synthesized by reacting o-phenylenediamine with various methoxy-substituted or otherwise functionalized phenylacetic acids or aldehydes. The classic Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions, remains a foundational method. More contemporary approaches utilize catalysts to achieve milder reaction conditions and higher yields. For example, a copper-catalyzed three-component coupling reaction has been effectively used to prepare 1,2-disubstituted benzimidazoles, offering a pathway to a diverse range of analogues. nih.gov

A plausible synthetic scheme for preparing analogues to probe the importance of the 2-methoxybenzyl group is outlined below. This involves reacting an appropriate N-substituted-1,2-phenylenediamine with a substituted phenylacetic acid derivative.

Table 1: Examples of Synthesized Structural Analogues for Mechanistic Probes

Compound IDR1 Substituent (on Benzimidazole)R2 Substituent (on Benzyl Ring)Purpose of Analogue
Probe-1 H4-MethoxyTo assess the impact of the methoxy group's position.
Probe-2 H2-HydroxyTo investigate the role of hydrogen bonding from the ortho substituent.
Probe-3 H2-FluoroTo study the effect of an electron-withdrawing group at the ortho position.
Probe-4 5-Nitro2-MethoxyTo evaluate the influence of electron-withdrawing groups on the benzimidazole core.
Probe-5 5-Amino2-MethoxyTo evaluate the influence of electron-donating groups on the benzimidazole core.

The synthesis of these probes allows for systematic investigation. For example, by comparing the activity of this compound with that of its 4-methoxy analogue (Probe-1), one can deduce the steric and electronic importance of the substituent's ortho-positioning. Similarly, comparing the parent compound with a 2-hydroxy analogue (Probe-2) can illuminate the role of the methoxy's methyl group versus a hydrogen-bond-donating hydroxyl group. Analogues with electron-withdrawing or -donating groups on the benzimidazole ring (Probe-4 and Probe-5) are instrumental in probing the electronic requirements of the heterocyclic system in its interactions.

Detailed research findings from SAR studies on related benzimidazole compounds have shown that even minor structural modifications can lead to significant changes in biological activity. researchgate.netnih.govderpharmachemica.com For example, in studies of benzimidazole derivatives as anticancer agents targeting human topoisomerase I, the nature and position of substituents on the phenyl ring were found to be critical for DNA binding and enzyme inhibition. nih.gov These findings underscore the value of synthesizing a diverse library of analogues to map the pharmacophore and understand the molecular basis of action.

The characterization of these synthesized analogues is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), mass spectrometry, and infrared spectroscopy, to confirm their chemical structures. nih.govmdpi.comnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations of 1-(2-methoxybenzyl)-1H-benzo[d]imidazole

No publicly available single-crystal X-ray diffraction data for this compound could be located. Therefore, a definitive analysis of its solid-state conformation, crystal packing, and intermolecular interactions is not possible.

Without crystallographic data, the precise solid-state conformation, including bond lengths, bond angles, and torsion angles, of this compound remains undetermined. Similarly, an analysis of its crystal packing arrangement, which describes how molecules are organized in the crystal lattice, cannot be performed.

A detailed description of the intermolecular interactions, such as hydrogen bonds and π-π stacking, within the crystalline network of this compound is contingent on crystallographic studies, which are not currently available.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Specific high-resolution ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, data for the related compound 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole can provide insights into the expected chemical shifts for similar structural motifs.

Table 1: ¹H and ¹³C NMR Data for the Related Compound 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole in DMSO-d₆

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.70–7.67 (m, 3H)130.5, 128.8, 127.9, 127.4, 122.3, 122.0, 118.9, 114.3, 114.2, 110.9
Aromatic CH7.46–7.43 (m, 1H)
Aromatic CH7.24–7.20 (m, 2H)
Aromatic CH7.11–7.08 (m, 2H)
Aromatic CH6.95 (d, J = 8.0 Hz, 2H)
Aromatic CH6.85 (d, J = 8.0 Hz, 2H)
CH₂5.50 (s, 2H)46.9
OCH₃3.82 (s, 3H)55.3
OCH₃3.68 (s, 3H)55.0
Aromatic C160.3, 158.5, 153.1, 142.7, 135.8, 122.3, 121.5, 114.1

Data sourced from a study on the synthesis of 1,2-disubstituted benzimidazoles.

For the target compound, this compound, one would expect distinct signals for the protons of the benzimidazole (B57391) core, the 2-methoxybenzyl group, and the methoxy (B1213986) substituent. The methylene bridge protons would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns due to their respective couplings.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Dynamics

Experimental infrared (IR) and Raman spectra for this compound are not specifically reported. Vibrational spectroscopy is instrumental in identifying functional groups and providing a "fingerprint" of a molecule. For benzimidazole derivatives, characteristic IR absorption bands include N-H stretching (for unsubstituted benzimidazoles), C=N stretching, and aromatic C-H and C=C stretching vibrations. The IR spectrum of a related compound, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole , has been studied, revealing key vibrational modes that can be compared.

Table 2: Selected Vibrational Frequencies for Related Benzimidazole Derivatives

Vibrational Mode 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (cm⁻¹)
N-H Stretch~3400
Aromatic C-H Stretch3100-3000
C=N Stretch~1620
Aromatic C=C Stretch1600-1450
C-O Stretch~1250

Data is generalized from typical spectra of benzimidazole derivatives.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

While the high-resolution mass spectrum for this compound is not available, the expected molecular weight can be calculated to aid in its identification. The molecular formula is C₁₅H₁₄N₂O.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₅H₁₄N₂O
Exact Mass238.1106 g/mol
Molecular Weight238.28 g/mol

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 238. Common fragmentation patterns for such compounds would likely involve the cleavage of the benzyl (B1604629) group, leading to characteristic fragment ions. For instance, the mass spectrum of 2-(2-methoxyphenyl)-1H-benzo[d]imidazole shows a base peak at m/z 224, corresponding to the molecular ion.

Electronic Absorption and Emission Spectroscopy of this compound

Specific UV-Visible absorption and fluorescence emission data for this compound are not documented. Generally, benzimidazole derivatives exhibit absorption maxima in the UV region, typically between 240 and 320 nm, corresponding to π-π* transitions within the aromatic system. The position of these bands can be influenced by the nature and position of substituents. Many benzimidazole derivatives are also fluorescent, with emission spectra that can provide information about their electronic structure and potential applications in materials science. For example, various benzimidazole derivatives show fluorescence emission in the range of 410 to 560 nm.

Computational and Theoretical Chemistry Studies of 1 2 Methoxybenzyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. For instance, a smaller HOMO-LUMO gap generally implies higher chemical reactivity. While this analysis is common for benzimidazole (B57391) derivatives, specific HOMO-LUMO energy values and orbital distribution maps for 1-(2-methoxybenzyl)-1H-benzo[d]imidazole are not documented in the searched literature.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for understanding how a molecule might interact with biological targets. Although ESP maps have been generated for various benzimidazoles to predict their interaction modes, a specific ESP map for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations can be used to explore the conformational landscape, identifying the most stable three-dimensional arrangements of the atoms. Furthermore, MD simulations can elucidate the effects of solvent on a molecule's structure and dynamics. Such studies are particularly important for understanding how a drug molecule might behave in a biological environment. No specific MD simulation studies detailing the conformational preferences or solvation of this compound were found.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Properties

QSPR models are mathematical relationships that correlate the structural features of a molecule with its physicochemical properties. These models can be used to predict properties such as boiling point, solubility, and toxicity for new or untested compounds. The development of a QSPR model requires a dataset of molecules with known properties, from which a predictive model is built. There is no evidence of QSPR models specifically developed for or including this compound to predict its theoretical properties.

Theoretical Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can be used to predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. While theoretical spectroscopic studies have been performed for many benzimidazole analogues, predicted NMR chemical shifts, UV-Vis absorption maxima, and IR vibrational frequencies for this compound are not available in the literature.

Quantum Chemical Studies on Reaction Pathways and Mechanisms

Quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This information is crucial for understanding how a molecule is formed and how it might react with other species. There are no published quantum chemical studies that specifically detail the reaction pathways or mechanisms involving this compound.

Molecular Interaction and Biochemical Target Engagement Research

In Vitro Receptor Binding Studies with 1-(2-methoxybenzyl)-1H-benzo[d]imidazole

No specific in vitro receptor binding studies for this compound have been identified in the available literature. While other benzimidazole (B57391) derivatives have been investigated for their affinity to various receptors, such as the μ-opioid receptor in the case of "nitazene" analogues, or their potential as multi-kinase inhibitors targeting receptors like EGFR and VEGFR-2, no binding affinity data (e.g., Ki or IC50 values) for this compound has been published. nih.govnih.gov

Enzyme Inhibition Kinetics and Mechanistic Elucidation (In Vitro)

Similarly, there is a lack of specific data on the enzyme inhibition kinetics of this compound. The broader benzimidazole class has been shown to inhibit various enzymes, including topoisomerases and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). nih.govsemanticscholar.org For instance, studies on other 2-phenyl-1H-benzo[d]imidazole derivatives have reported IC50 values for 17β-HSD10 inhibition. nih.gov However, no such data is available for the 1-(2-methoxybenzyl) analogue.

Protein-Ligand Interaction Profiling through Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for characterizing the thermodynamics and kinetics of protein-ligand interactions. A search of the scientific literature did not yield any studies that have employed these methods to investigate the interaction of this compound with any specific protein target.

Cellular Target Identification and Pathway Modulation Research (In Vitro Cell-Based Assays)

While various benzimidazole derivatives have been evaluated in cell-based assays to determine their cytotoxic effects and to identify potential cellular targets and modulated pathways, no such research has been published for this compound. For example, other novel benzimidazole-based compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines, with their potential targets identified through molecular docking studies. nih.gov However, the specific cellular effects and molecular targets of this compound remain uninvestigated.

Ligand Efficiency and Molecular Recognition Principles for this compound Analogues

Structure-activity relationship (SAR) studies on related 2-benzylbenzimidazole analogues have provided some insights into the molecular recognition principles of this class of compounds. For example, in a series of 2-benzylbenzimidazole analogues designed as NF-κB inhibitors, it was found that hydrophobic substituents such as methoxy (B1213986) groups on the benzyl (B1604629) ring tend to decrease the inhibitory activity. nih.gov In the context of nitazene (B13437292) opioids, substitution on the benzyl ring also influences potency, with a methoxy group showing intermediate effects compared to other functionalities. wikipedia.org However, a detailed analysis of ligand efficiency and specific molecular recognition principles for analogues of this compound is not available.

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes of 1-(2-methoxybenzyl)-1H-benzo[d]imidazole

The synthesis of metal complexes involving benzimidazole-based ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. While specific synthetic procedures for this compound complexes are not extensively documented, research on the analogous ligand, 1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole (bpb), offers a procedural template.

In a notable study, a copper(II) complex, [Cu(bpb)2(NO3)2], was synthesized by treating the bpb ligand with a copper(II) salt. The resulting greenish-blue complex was characterized using various analytical and spectroscopic techniques to confirm its composition and structure. The characterization of such complexes generally involves a suite of methods to provide a comprehensive understanding of their properties.

Common Characterization Techniques for Benzimidazole-Metal Complexes:

TechniqueInformation Provided
Elemental Analysis Determines the elemental composition of the complex, confirming the stoichiometry of the metal and ligand.
Infrared (IR) Spectroscopy Identifies the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of functional groups, particularly the C=N stretching of the imidazole (B134444) ring.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the structure of the ligand and how its chemical environment changes upon coordination to a metal. 1H and 13C NMR are commonly used.
Mass Spectrometry Confirms the molecular weight of the complex and can provide information about its fragmentation patterns.
X-ray Crystallography Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

Ligand Binding Modes and Coordination Geometries

Benzimidazole (B57391) derivatives can exhibit various binding modes, acting as monodentate, bidentate, or bridging ligands. In the case of 1-substituted benzimidazoles like this compound, the most common coordination mode is monodentate, where the ligand binds to the metal center through the imine nitrogen atom (N3) of the imidazole ring.

The X-ray crystal structure of the copper(II) complex with the related ligand 1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole, [Cu(bpb)2(NO3)2], revealed that the bpb ligand indeed acts as a monodentate ligand. In this complex, the two bpb ligands are arranged in a cis disposition around the copper(II) center. The coordination geometry of the metal center in such complexes is influenced by the nature of the metal ion, the ligand, and the counter-ions present. Common geometries for transition metal complexes with monodentate benzimidazole ligands include tetrahedral, square planar, and octahedral.

Electronic Structure and Spectroscopic Properties of Metal Complexes

The electronic structure and spectroscopic properties of metal complexes are intrinsically linked to their coordination geometry and the nature of the metal-ligand bonding. The UV-Visible spectra of these complexes typically display bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand.

For instance, the electronic spectra of Cu(II) complexes with benzimidazole derivatives often exhibit broad d-d transition bands in the visible region, which are characteristic of the specific coordination environment. The position and intensity of these bands can provide evidence for the geometry of the complex. For example, square planar Cu(II) complexes typically show different spectral features compared to those with tetrahedral or octahedral geometries.

While detailed spectroscopic data for metal complexes of this compound are not available in the reviewed literature, it is anticipated that its complexes would exhibit spectroscopic properties characteristic of the specific metal ion and its coordination environment, influenced by the electronic effects of the 2-methoxybenzyl substituent.

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from benzimidazole ligands have been explored for their catalytic activity in a variety of organic transformations. These applications often leverage the ability of the metal center to act as a Lewis acid and facilitate reactions.

Although no specific catalytic applications have been reported for metal complexes of this compound, related benzimidazole-metal complexes have shown promise in various catalytic processes. For example, ruthenium(II) complexes of benzimidazole derivatives have been utilized as catalysts in the transfer hydrogenation of ketones.

Supramolecular Chemistry and Self Assembly Investigations

Non-Covalent Interactions Leading to Supramolecular Architectures

The structure of 1-(2-methoxybenzyl)-1H-benzo[d]imidazole is rich with features that allow for a variety of non-covalent interactions. The benzimidazole (B57391) core, with its fused benzene (B151609) and imidazole (B134444) rings, provides a planar and aromatic surface conducive to π-π stacking interactions. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while any N-H groups present in related benzimidazole structures can act as hydrogen bond donors. nih.gov In the case of this compound, where the imidazole nitrogen is substituted, C-H···N and C-H···O interactions become more prominent. nih.gov

Interaction TypePotential Participating Groups on this compound
π-π Stacking Benzimidazole ring system, Benzyl (B1604629) ring
Hydrogen Bonding Imidazole nitrogen atoms (acceptor), Methoxy (B1213986) oxygen atom (acceptor)
C-H···π Interactions C-H bonds of the benzyl and benzimidazole moieties with aromatic rings
Van der Waals Forces Overall molecular framework

Self-Assembly Processes and Morphological Studies

The non-covalent interactions detailed above drive the self-assembly of this compound into larger aggregates. This process is often influenced by factors such as solvent, temperature, and concentration. For instance, in solution, the molecules might form dimers or small oligomers, while upon crystallization, they can organize into highly ordered three-dimensional lattices.

Morphological studies of self-assembled structures of related benzimidazole compounds have revealed the formation of various nano- and microstructures, such as nanofibers, nanorods, and vesicles. The specific morphology is a direct consequence of the balance of the different non-covalent interactions. While specific morphological studies on this compound are not widely reported, the inherent structural motifs suggest a high potential for the formation of diverse and complex self-assembled structures.

Host-Guest Chemistry with this compound

The field of host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The cavities within macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils can encapsulate guest molecules of appropriate size and shape. nih.gov Given its molecular dimensions and aromatic character, this compound is a prime candidate to act as a guest molecule.

The hydrophobic benzimidazole and benzyl moieties can be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous environment, driven by the hydrophobic effect and van der Waals interactions. nih.gov Such host-guest complexation can alter the physicochemical properties of the guest molecule, such as its solubility and stability. This principle is widely used in various applications, including drug delivery and materials science. nih.gov

Potential Host MoleculeType of Interaction with this compoundPotential Application
Cyclodextrins Encapsulation of aromatic rings within the hydrophobic cavityEnhanced solubility, controlled release
Calixarenes Inclusion of the benzyl or benzimidazole moiety in the host's basket-like structureMolecular sensing, catalysis
Porous Supramolecular Networks Trapping within the pores of a 2D or 3D networkSeparation, nanoscale patterning

Development of Molecular Recognition Systems

The ability of this compound to engage in specific non-covalent interactions makes it a valuable component in the design of molecular recognition systems. These systems are designed to selectively bind to a target analyte, often leading to a detectable signal. The benzimidazole core is a known motif in sensors for various species.

For example, benzimidazole derivatives have been utilized in the development of fluorescent sensors for anions like cyanide. researchgate.net The interaction between the sensor and the analyte, often through hydrogen bonding or other electrostatic interactions, can cause a change in the fluorescence properties of the molecule, allowing for the detection of the target. The specific substitution pattern on the benzimidazole core, such as the 2-methoxybenzyl group, can be tailored to fine-tune the selectivity and sensitivity of the molecular recognition system for a particular analyte.

Applications in Advanced Materials Science and Sensing Technologies

Incorporation of 1-(2-methoxybenzyl)-1H-benzo[d]imidazole in Polymeric Systems

The integration of benzimidazole (B57391) moieties into polymer backbones or as pendant groups is a well-established strategy for enhancing the thermal, mechanical, and conductive properties of the resulting materials. For instance, polybenzimidazoles (PBIs) are known for their exceptional thermal stability and are used in demanding applications such as high-temperature fuel cell membranes. rsc.org The grafting of benzimidazole groups onto polymer chains can introduce additional basic sites, which is advantageous for applications like proton exchange membranes where it can lead to higher phosphoric acid uptake and improved conductivity. rsc.org

While specific studies detailing the incorporation of this compound into polymeric systems are limited, the general principles of benzimidazole chemistry suggest its potential as a monomer or additive. The introduction of this specific compound could modify the properties of polymers such as polyimides, which are used in thin film solar cells, by potentially improving thermal stability and other physical characteristics. researchgate.netmdpi.comresearchgate.net

Development of Organic Electronic Materials

Benzimidazole derivatives are recognized for their utility in organic electronics, serving as components in organic light-emitting diodes (OLEDs), organic solar cells, and as n-type dopants. tandfonline.comnih.gov Their electron-accepting nature and structural versatility make them valuable building blocks for these technologies. tandfonline.com A closely related isomer, 2-(2-methoxybenzyl)-1H-benzo[d]imidazole, has been noted for its potential in organic electronics due to its conjugated structure. evitachem.com

Furthermore, N-substituted benzimidazole derivatives have been successfully employed as bipolar host materials in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. These materials exhibit high triplet energy levels and good charge transport properties, leading to devices with high external quantum efficiencies and low efficiency roll-off. nih.gov The specific substitution pattern on the N-phenyl ring has been shown to significantly influence device performance. nih.gov Although direct data for this compound in this context is not available, the established success of similar N-substituted benzimidazoles highlights a promising area for future investigation.

Table 1: Properties of Representative Benzimidazole-Based Host Materials for OLEDs

Compound Triplet Energy (eV) Application Max. External Quantum Efficiency (%) Ref
o-mCPBI 2.95 Phosphorescent & TADF OLEDs >20 nih.gov
m-mCPBI 2.92 Phosphorescent & TADF OLEDs N/A nih.gov
p-mCPBI 2.91 Phosphorescent & TADF OLEDs N/A nih.gov

Note: Data is for N-phenyl substituted bis(carbazole)benzimidazole hosts, not this compound. The table illustrates the potential of the N-substituted benzimidazole scaffold.

Design of Chemical Sensors and Biosensors

The benzimidazole scaffold is a cornerstone in the design of fluorescent chemical sensors due to its ability to participate in various sensing mechanisms, including intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). tandfonline.com These properties, combined with its capacity for metal-ion chelation, make it an excellent platform for detecting a wide range of analytes. tandfonline.com

Benzimidazole-based sensors have been developed for the selective detection of various metal ions such as Zn²⁺, Co²⁺, Cu²⁺, and Ag⁺, as well as anions like Br⁻ and Cl⁻. rsc.orgbohrium.commdpi.comrsc.org The sensing mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding of the analyte. rsc.org For example, one sensor for Zn²⁺ operates through a chelation-enhanced fluorescence (CHEF) process, exhibiting a significant increase in fluorescence intensity upon ion binding. rsc.org While specific sensor designs incorporating this compound have not been detailed in the literature, the fundamental properties of the benzimidazole core suggest its viability for such applications. The 2-methoxybenzyl substituent could potentially modulate the selectivity and sensitivity of the sensor.

Photophysical Properties for Luminescent Materials

The photophysical properties of benzimidazole derivatives are of great interest for the development of luminescent materials. tandfonline.com The nature of substituents on the benzimidazole ring and their position (1- or 2-position) can significantly influence the absorption and emission characteristics. apacsci.com For instance, studies on 2-(2-hydroxyphenyl) benzimidazoles have shown that they can exhibit excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence with large Stokes shifts, a desirable property for various optical applications. researchgate.net

Table 2: Photophysical Properties of Selected Benzimidazole Derivatives

Compound Excitation Max (nm) Emission Max (nm) Stokes Shift (nm) Solvent Ref
2-(2-Hydroxyphenyl)benzimidazole 340 460 120 Methanol researchgate.net
2-(2-Hydroxy-5-methylphenyl)benzimidazole 342 462 120 Methanol researchgate.net

Note: This table presents data for related 2-substituted benzimidazoles to illustrate typical photophysical characteristics of the class.

Functional Coatings and Surface Modifications

Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, including copper and steel, in aggressive environments. nih.govproquest.comampp.orgnih.gov Their efficacy stems from the ability of the benzimidazole ring, with its heteroatoms and π-electrons, to adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. nih.govonepetro.org

The specific substituents on the benzimidazole ring can enhance this protective action. While research has not specifically focused on this compound for this purpose, related compounds have shown significant promise. For example, 2-benzylthiobenzimidazole has been identified as an effective corrosion inhibitor, with its performance being synergistically enhanced by other small molecules. onepetro.org The adsorption of these molecules on the metal surface, creating a corrosion-inhibitive barrier, can be considered a form of surface modification. onepetro.org The potential for this compound to be used in functional anti-corrosion coatings is therefore a logical area for further research, building upon the well-established principles of benzimidazole-based corrosion inhibitors. nih.govproquest.com

Future Research Directions and Unexplored Avenues for 1 2 Methoxybenzyl 1h Benzo D Imidazole

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the field of drug discovery and materials science. mednexus.orgbohrium.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and development of novel molecules with desired properties. premierscience.com

For 1-(2-methoxybenzyl)-1H-benzo[d]imidazole, AI and ML can be instrumental in several ways. Machine learning algorithms could be trained on existing data from a wide range of benzimidazole (B57391) derivatives to predict the biological activities, toxicity, and pharmacokinetic profiles of novel, structurally similar compounds. frontiersin.orgnih.gov This predictive modeling can significantly reduce the time and cost associated with the initial stages of drug discovery. premierscience.com

Furthermore, generative AI models can be employed to design new derivatives of this compound. By providing the model with a set of desired properties, such as enhanced binding affinity to a specific biological target or particular electronic properties, the AI can propose novel chemical structures for synthesis and testing. bohrium.com This approach opens up new avenues for creating bespoke molecules for specific applications.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling Utilizing algorithms to forecast biological activity, toxicity, and physicochemical properties.Accelerated identification of lead compounds and reduction of experimental costs.
Generative Design Employing AI to generate novel molecular structures with optimized properties.Discovery of new derivatives with enhanced efficacy or novel functionalities.
Structure-Activity Relationship (SAR) Analysis Identifying key structural features that influence the compound's activity.Rational design of more potent and selective compounds.
Drug Repurposing Screening the compound against various biological targets to find new therapeutic uses.Faster and more cost-effective drug development for a wider range of diseases.

Exploration of Novel Synthetic Methodologies for Derivatives

While traditional methods for the synthesis of benzimidazole derivatives are well-established, there is a continuous drive towards developing more efficient, sustainable, and versatile synthetic routes. arabjchem.org Future research on this compound and its derivatives could benefit from the exploration of novel synthetic methodologies.

Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents and catalysts, are gaining prominence. researchgate.netijpsjournal.com These methods can lead to higher yields, shorter reaction times, and a reduction in hazardous waste. researchgate.net The application of solid-phase synthesis could also enable the high-throughput generation of a library of derivatives for rapid screening. impactfactor.org

Moreover, the development of novel catalytic systems, including the use of nanoparticles, could provide new pathways for the functionalization of the benzimidazole core and the benzyl (B1604629) substituent. arabjchem.orgrsc.org This would allow for the creation of a diverse range of derivatives with unique properties. The exploration of one-pot synthesis and multi-component reactions could also streamline the synthetic process, making it more efficient and cost-effective. researchgate.net

Advanced Spectroscopic Probes for Real-Time Interaction Studies

Understanding the dynamic interactions of this compound with biological targets or other molecules is crucial for elucidating its mechanism of action and for the rational design of improved derivatives. Advanced spectroscopic techniques can provide invaluable insights into these interactions in real-time. southampton.ac.uk

Techniques such as fluorescence spectroscopy, circular dichroism, and FT-IR spectroscopy can be employed to study the binding of the compound to proteins and other biomolecules. nih.gov These methods can reveal information about binding affinity, conformational changes, and the nature of the binding site. nih.gov

For more detailed and dynamic information, advanced techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can be utilized. nih.gov SPR can provide real-time kinetic data on binding and dissociation, while advanced NMR techniques can offer atomic-level structural information about the compound-target complex. nih.govmdpi.com Time-resolved spectroscopy could also be used to study the excited-state dynamics of the molecule, which is particularly relevant for applications in photochemistry and materials science. southampton.ac.uk

Investigation of Materials with Tunable Properties

Benzimidazole derivatives have shown promise in the field of materials science due to their unique electronic and optical properties. nih.govscienceopen.com Future research could focus on harnessing this compound as a building block for the creation of novel materials with tunable properties.

By modifying the structure of the molecule, it may be possible to tune its electronic and optical characteristics, such as its absorption and emission spectra. rsc.orgmdpi.com This could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. rsc.org

The ability of benzimidazole derivatives to self-assemble into supramolecular structures through non-covalent interactions opens up possibilities for the creation of advanced materials. google.comresearchgate.net By controlling the self-assembly process, it may be possible to create materials with specific morphologies and functionalities, such as nanowires and metal-organic frameworks. researchgate.net The investigation of how external stimuli like light, heat, or chemical analytes affect the properties of these materials could lead to the development of "smart" materials with responsive behavior.

Contribution to Fundamental Chemical Principles

The study of this compound and its derivatives can also contribute to a deeper understanding of fundamental chemical principles. The benzimidazole scaffold is a versatile platform for studying structure-activity relationships (SAR). ijpsjournal.com By systematically modifying the substituents on the benzimidazole ring and the benzyl group, researchers can gain insights into how subtle structural changes influence the molecule's properties and interactions. impactfactor.orgnih.gov

Furthermore, the investigation of the non-covalent interactions that govern the self-assembly of these molecules can provide valuable information about the principles of supramolecular chemistry. google.comresearchgate.net Understanding these interactions is crucial for the rational design of complex molecular architectures with specific functions. The study of the photochemical and photophysical properties of this compound and its derivatives can also contribute to the fundamental understanding of light-matter interactions.

Q & A

Q. How are benzimidazole derivatives tailored for optoelectronic applications?

  • Methodological Answer : Schiff base derivatives (e.g., N-(1H-benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine) exhibit large Stokes shifts (Δλ > 100 nm), reducing photon reabsorption. DFT studies (B3LYP/6-31G*) reveal narrow bandgaps (2.8–3.1 eV), making them suitable for OLEDs and nonlinear optical materials .

Data Contradictions and Resolution

  • Evidence Conflict : Click chemistry () vs. Pd-catalyzed synthesis () for regioselectivity.
    • Resolution : Click chemistry favors 1,4-regioisomers under Cu(I), while Pd-catalyzed methods allow broader substrate scope with thiourea additives. Choice depends on target substituents and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.